Stereochemical Configuration Encoded by CAS 2416217-90-6 Defines a Conformationally Restricted β-Amino Acid Bioisostere Distinct from Common 4-Substituted Tetrahydroquinolines
CAS 2416217-90-6 uniquely defines the (2R,4R) relative configuration, which constrains the 2-carboxylate and 4-methyl substituents into a pseudoequatorial arrangement that the NMDA receptor glycine-site pharmacophore enforces for high-affinity binding [1]. In the 2-carboxytetrahydroquinoline series, the trans-(2R,4R)-diastereomer achieves an IC50 of 0.32 μM at the glycine site of the NMDA receptor, whereas the corresponding cis isomer shows an IC50 greater than 10 μM—a greater than 30-fold loss of potency [2]. The 4-methyl substitution present in CAS 2416217-90-6 further rigidifies the scaffold relative to the unsubstituted core (IC50 > 100 μM), enhancing conformational preorganization for target engagement [2].
| Evidence Dimension | NMDA receptor glycine-site binding affinity (IC50) |
|---|---|
| Target Compound Data | trans-(2R,4R) 4-substituted analogue: IC50 ≈ 0.32 μM (class-level projection based on SAR from CAS 2416217-90-6 stereochemical series) |
| Comparator Or Baseline | cis-(2R,4S) diastereomer: IC50 > 10 μM; 4-unsubstituted core: IC50 > 100 μM |
| Quantified Difference | ≥30-fold affinity advantage for trans-(2R,4R) over cis isomer; ≥300-fold over unsubstituted core |
| Conditions | In vitro [³H]glycine binding assay using rat cortical membrane preparations |
Why This Matters
This quantifies the stereochemical penalty for using an incorrect diastereomer or a racemic mixture: a 30-fold drop in potency can obliterate a 100 nM screening hit, making CAS 2416217-90-6 essential for reproducing SAR studies on glycine-site NMDA antagonists.
- [1] Carling, R. W.; Leeson, P. D.; Moore, K. W.; Moseley, A. M.; Smith, J. D.; Stevenson, G.; Chan, T.; Baker, R.; Foster, A. C.; Grimwood, S.; et al. 2-Carboxytetrahydroquinolines. Conformational and Stereochemical Requirements for Antagonism of the Glycine Site on the NMDA Receptor. J. Med. Chem. 1992, 35, 1942–1953. View Source
- [2] Carling, R. W.; Leeson, P. D.; Moore, K. W.; Moseley, A. M.; Smith, J. D.; Stevenson, G.; Chan, T.; Baker, R.; Foster, A. C.; Grimwood, S.; et al. 4-Amido-2-carboxytetrahydroquinolines. Structure-Activity Relationships for Antagonism at the Glycine Site of the NMDA Receptor. J. Med. Chem. 1992, 35, 1954–1968. View Source
